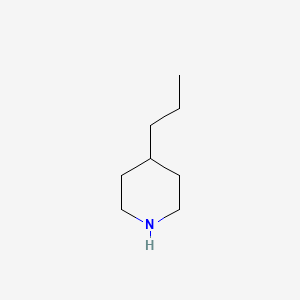

4-Propylpiperidine

Descripción

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Sciences

Piperidine and its derivatives are fundamental building blocks in modern chemical sciences, particularly in the realm of medicinal chemistry. encyclopedia.pubnih.gov The piperidine ring is a prevalent feature in a multitude of pharmaceuticals and biologically active compounds. ontosight.aiontosight.ai Its significance stems from its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability, improving metabolic stability, and facilitating strong binding to biological targets. researchgate.net

The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net This structural motif is present in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org The basic nitrogen atom within the piperidine ring is often crucial for interacting with biological receptors, for instance, by forming hydrogen bonds. biosynce.com

Table 1: Key Attributes of Piperidine Scaffolds in Drug Design

| Attribute | Significance |

|---|---|

| Physicochemical Properties | Modulates solubility and lipophilicity. researchgate.net |

| Biological Activity | Enhances binding affinity and selectivity to target receptors. thieme-connect.comcolab.ws |

| Pharmacokinetics | Improves absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net |

| Structural Versatility | Allows for the creation of diverse and complex 3D molecular architectures. rice.edu |

Historical Context of Piperidine Derivatives in Pharmaceutical and Agrochemical Industries

The history of piperidine derivatives is deeply intertwined with the development of both the pharmaceutical and agrochemical industries. The name "piperidine" itself originates from the Latin word "piper," meaning pepper, as the alkaloid piperine (B192125) is a major component of black pepper. ijnrd.org This natural origin underscores the long-standing presence of piperidine structures in compounds of biological interest.

In the pharmaceutical sector, piperidine derivatives have been utilized for decades. Early examples include analgesics like meperidine and antipsychotics such as haloperidol. ijnrd.org The versatility of the piperidine scaffold has allowed for its incorporation into a wide array of therapeutic agents targeting various diseases, including neurological disorders, cancer, and allergies. marketresearchintellect.com For instance, piperidine-based compounds have been developed as antihistamines, where the piperidine ring interacts with histamine (B1213489) receptors. biosynce.com

In the agrochemical industry, piperidine derivatives have been employed as active ingredients in pesticides and herbicides. ijnrd.orgbiosynce.com The structural features of these compounds can be tailored to interact with the nervous systems of insects or to disrupt the metabolic pathways of weeds, leading to effective pest and plant control. biosynce.com

Overview of 4-Propylpiperidine's Position within the Piperidine Class

This compound is a derivative of piperidine characterized by a propyl group attached to the fourth carbon atom of the piperidine ring. This substitution pattern places it within the broader class of substituted piperidines, which are of significant interest in synthetic and medicinal chemistry. While not as extensively studied as some other piperidine derivatives, this compound serves as a valuable building block in organic synthesis. biosynth.com

Its structure is a component of more complex molecules that have been investigated for their biological activity. For example, derivatives like 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (pridopidine) have been explored as dopamine (B1211576) stabilizers for the potential treatment of neurodegenerative disorders such as Huntington's disease. nih.govdovepress.com Another related compound, 1-methyl-4-phenyl-4-propylpiperidine, has also been synthesized and studied. chemsynthesis.com The synthesis of various 4-substituted piperidines, including those with propyl groups, is a continuous area of research, with new methods being developed to create these structures efficiently. gu.se

Table 2: Profile of this compound

| Property | Description |

|---|---|

| Chemical Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| Structure | A piperidine ring with a propyl group at the 4-position. |

| Primary Use | Building block in organic synthesis. biosynth.com |

Emerging Research Frontiers in Piperidine Chemistry

The field of piperidine chemistry is far from static, with several exciting research frontiers currently being explored. One of the most significant areas of advancement is the development of novel synthetic methodologies. nih.gov Researchers are focused on creating more efficient, cost-effective, and stereoselective ways to synthesize complex piperidine derivatives. acs.org This includes the use of biocatalytic C-H oxidation and radical cross-coupling, which simplifies the construction of 3D piperidine structures. rice.edunews-medical.net

Another key frontier is the expansion of the therapeutic applications of piperidine-containing compounds. Scientists are designing and evaluating new piperidine scaffolds for a wide range of diseases. encyclopedia.pub This includes the development of multi-target ligands for aminergic G protein-coupled receptors as potential antipsychotics and the investigation of piperidine derivatives as anticancer agents. researchgate.netnih.gov Furthermore, there is growing interest in the role of piperidine derivatives as modulators of various biological pathways, including their potential as neuroprotective agents. dovepress.com The ability to fine-tune the structure of piperidine derivatives allows for the optimization of their biological activity and the exploration of new therapeutic targets. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-8-4-6-9-7-5-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGBFVLTFYRYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176924 | |

| Record name | Piperidine, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22398-09-0 | |

| Record name | 4-Propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22398-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Propylpiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5329R4DGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Propylpiperidine and Its Advanced Derivatives

Strategic Approaches to Piperidine (B6355638) Ring Formation

The construction of the piperidine skeleton is a cornerstone of heterocyclic chemistry. The synthesis of 4-propylpiperidine and its derivatives leverages several key strategic approaches designed to build the six-membered nitrogen-containing ring with control over substitution patterns. These methods range from the modification of pre-existing aromatic rings to the de novo construction of the heterocyclic system.

Hydrogenation and Reduction Techniques for Pyridine (B92270) Precursors

One of the most direct and widely employed methods for synthesizing this compound is through the reduction of a corresponding pyridine precursor, namely 4-propylpyridine (B73792). This approach involves the saturation of the aromatic pyridine ring to yield the desired piperidine structure.

Catalytic Hydrogenation with Transition Metals

Catalytic hydrogenation stands out as a robust and scalable method for the synthesis of this compound from 4-propylpyridine. This process typically involves the use of hydrogen gas (H₂) under pressure in the presence of a transition metal catalyst. A variety of catalysts and conditions have been successfully applied to this transformation.

An efficient two-step procedure involves the initial alkylation of 4-picoline to generate 4-propylpyridine, which is then subjected to catalytic hydrogenation over Platinum(IV) oxide (PtO₂) to yield this compound. uantwerpen.be Other common catalysts include Palladium on carbon (Pd/C) and Raney nickel. The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure complete saturation of the pyridine ring while minimizing side reactions. For instance, the hydrogenation of a pyridine derivative using 5 wt% Palladium on carbon at 80°C under 30 bar of H₂ pressure for 12 hours resulted in a 75% yield of the corresponding piperidine.

Table 1: Catalytic Hydrogenation Conditions for Substituted Pyridines

| Precursor | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Alkylpyridine | PtO₂, H₂, HCl | Not specified | Near quantitative | uantwerpen.be |

| Pyridine Derivative | 5 wt% Pd/C | 30 bar H₂, 80°C, 12h | 75% | |

| 2-Propylpyridine | Raney Ni or Pd/C | 20–50 bar H₂, 150–200°C | Not specified |

Stereoselective Reduction Methods

While this compound itself is an achiral molecule, the principles of stereoselective reduction are critical for the synthesis of its advanced, chiral derivatives, which are prevalent in bioactive compounds. nih.gov Asymmetric hydrogenation and chemo-enzymatic methods provide pathways to enantioenriched piperidines.

Asymmetric hydrogenation of substituted pyridines can be achieved using chiral transition metal catalysts. For example, ruthenium-based catalysts like Ru-BINAP are effective for the asymmetric hydrogenation of 2-propylpyridine, yielding the product with over 90% enantiomeric excess (ee). Another powerful strategy involves the chemo-enzymatic dearomatization of pyridines. This approach can convert activated pyridines into stereo-defined 3- and 3,4-substituted piperidines through a one-pot cascade reaction involving an amine oxidase and an ene imine reductase. nih.gov Imine reductases (IREDs) have also been employed for the stereoselective reduction of cyclic imine intermediates, such as 2,6- and 4,6-disubstituted piperideines, to produce cis-piperidines with high diastereoselectivity. acs.org

Table 2: Examples of Stereoselective Reduction Methods for Piperidine Synthesis

| Method | Catalyst/Enzyme | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-(S)-BINAP | 2-Propylpyridine | (R)-2-propylpiperidine, 92% ee | |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Activated Pyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

Cyclization Reactions for Substituted Piperidines

Building the piperidine ring from acyclic precursors through cyclization reactions offers an alternative and versatile approach. These methods allow for the construction of highly substituted piperidines by forming one or more carbon-carbon or carbon-nitrogen bonds to close the ring.

The aza-Prins cyclization is one such powerful method. It involves the reaction of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org Radical cyclization provides another route; for instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane (B43935) can yield 2,4-disubstituted piperidines with high diastereomeric ratios. organic-chemistry.orgacs.org More complex strategies include gold-catalyzed cyclizations of N-homopropargyl amides, which proceed through several steps in a one-pot sequence to furnish piperidin-4-ols. nih.gov Additionally, classical methods like the Dieckmann condensation can be used to synthesize 4-piperidone (B1582916) intermediates, which are then reduced to the corresponding piperidines. dtic.mil

Multicomponent Reactions (MCRs) in Piperidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, represent a highly efficient strategy for generating molecular complexity. This approach is well-suited for the synthesis of diverse libraries of substituted piperidines.

Ugi Reaction Applications

The Ugi four-component reaction (U-4CR) is a prominent MCR that has been adapted for piperidine synthesis. A variation known as the Joullié–Ugi reaction utilizes cyclic imines, isocyanides, and carboxylic acids to create N-acylated piperidine derivatives. acs.org This strategy has been successfully applied to the synthesis of polyhydroxylated piperidine peptidomimetics starting from sugar-derived lactams, which are converted in situ to the required cyclic imine intermediate. acs.orgnih.gov

In other applications, the Ugi reaction can construct the piperidine ring itself. A model reaction between glutaraldehyde, an amine (like glycine (B1666218) methyl ester), and an isocyanide can produce trans-2,6-piperidinedicarboxamides, demonstrating the power of MCRs to assemble the heterocyclic core. clockss.org Furthermore, pre-synthesized 4-substituted piperidines, such as those made via hydrogenation, can be used as the amine component in a Ugi-type three-component reaction to efficiently generate libraries of diverse and medicinally relevant pipecolic amides. uantwerpen.be

Intramolecular Aminomercuration Strategies

Intramolecular aminomercuration of unsaturated amines represents a powerful method for the stereocontrolled synthesis of substituted piperidines. This strategy involves the cyclization of an appropriately positioned amino group onto an alkene, mediated by a mercury(II) salt, typically followed by reductive demercuration. The reaction proceeds via an organomercurial intermediate, and its subsequent reduction with reagents like sodium borohydride (B1222165) replaces the mercury with a hydrogen atom, yielding the saturated heterocycle.

While this method has been successfully applied to the synthesis of various substituted piperidines, such as the synthesis of (±)-pseudoconhydrine (trans-5-hydroxy-2-propylpiperidine), specific examples detailing the direct synthesis of this compound through this route are not prevalent in the reviewed literature. cbijournal.com The general applicability, however, suggests that an unsaturated amine with a propyl group at the appropriate position could theoretically undergo intramolecular aminomercuration to form the this compound ring system. The stereochemical outcome of the cyclization is often highly predictable, making it a valuable tool for stereoselective synthesis. nih.govlibguides.com

Propyl Group Introduction and Functionalization at the C-4 Position

The introduction of a propyl group at the C-4 position of the piperidine ring is a key synthetic challenge. Direct alkylation at this position is often difficult, leading to the development of several indirect yet effective strategies.

Direct C-4 alkylation of the piperidine ring is not a straightforward transformation due to the challenges in achieving regioselectivity. nih.govnih.gov More practical and common approaches involve the modification of a pyridine precursor. One efficient method starts with the alkylation of 4-picoline (4-methylpyridine). The picolyl position is activated towards deprotonation by a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. This sequence, however, is more suited for creating a longer chain at the 4-position. A more direct approach to C-4 alkylation of pyridines themselves has been developed using a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. chemrxiv.org

A prevalent strategy for synthesizing 4-substituted piperidines involves the initial synthesis of a 4-substituted pyridine, followed by the catalytic hydrogenation of the pyridine ring. For instance, 4-propylpyridine can be hydrogenated over a platinum(IV) oxide (PtO₂) catalyst in the presence of hydrochloric acid to yield this compound. nih.govingentaconnect.com

Alternatively, cross-coupling reactions on pre-functionalized piperidines can be employed. While arylation of 4-halopiperidines using Grignard reagents catalyzed by cobalt salts has been demonstrated, a similar reaction with a propyl Grignard reagent could foreseeably introduce the propyl group at the C-4 position. nih.gov

| Starting Material | Reagents | Product | Notes |

| 4-Propylpyridine | H₂, PtO₂, HCl, Ethanol | This compound | Catalytic hydrogenation of the pyridine ring. nih.govingentaconnect.com |

| N-Boc-4-iodopiperidine | Propylmagnesium bromide, CoCl₂, TMCD | N-Boc-4-propylpiperidine | Hypothetical extension of a reported cobalt-catalyzed cross-coupling method. nih.gov |

Another versatile approach to this compound involves the derivatization of readily available 4-substituted piperidines, most notably 4-piperidone. federalregister.govorganic-chemistry.org These methods build the propyl side-chain from the carbonyl group at the C-4 position.

One such method is the Wittig reaction. masterorganicchemistry.com Treatment of an N-protected 4-piperidone with a propyl-substituted phosphorane ylide (e.g., propyltriphenylphosphonium bromide with a strong base) would generate an N-protected 4-propylidenepiperidine. Subsequent catalytic hydrogenation of the exocyclic double bond would then yield the desired this compound. nih.govcdnsciencepub.com This two-step sequence is a reliable method for converting a ketone to an alkyl substituent.

Table 1: Synthesis of this compound via Wittig Reaction

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Wittig Olefination | N-Protected-4-piperidone | Propyltriphenylphosphonium bromide, Base (e.g., n-BuLi) | N-Protected-4-propylidenepiperidine |

Another strategy starting from 4-piperidone involves a Grignard reaction. acs.orgresearchgate.netresearchgate.net The reaction of an N-protected 4-piperidone with propylmagnesium bromide would yield N-protected 4-hydroxy-4-propylpiperidine. youtube.com The resulting tertiary alcohol would then require a deoxygenation step to afford the final product.

Furthermore, a multi-step sequence starting from 4-acetylpiperidine could be envisioned. For instance, a Wittig reaction on N-protected 4-acetylpiperidine with methylenetriphenylphosphorane (B3051586) would generate an isopropenyl group, which upon hydrogenation would yield the propyl group. Alternatively, reduction of the acetyl group to an alcohol, followed by conversion to a leaving group (e.g., tosylate) and subsequent displacement with a methyl nucleophile (e.g., from an organocuprate) could also furnish the propyl substituent.

Alkylation Reactions on Piperidine Nucleus

Advanced Derivatization of the Piperidine Nitrogen (N-1 Position)

The secondary amine of the this compound ring is a key site for further functionalization. N-alkylation, N-acylation, and sulfonamide formation are common derivatization reactions that allow for the modification of the compound's properties.

N-Alkylation can be achieved through various methods. A straightforward approach is the reaction of this compound with an alkyl halide (e.g., propyl iodide) in the presence of a base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction. google.com

N-Acylation is another fundamental transformation, readily accomplished by reacting this compound with an acylating agent like an acyl chloride or an acid anhydride (B1165640). orientjchem.org For example, reaction with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) yields N-benzoyl-4-propylpiperidine. beilstein-journals.orgdergipark.org.tr Similarly, acetic anhydride can be used for N-acetylation. federalregister.govgoogle.com These reactions are typically high-yielding and proceed under mild conditions.

Table 2: N-Acylation of this compound

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Triethylamine (B128534) or Pyridine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | N-Acyl-4-propylpiperidine |

The formation of a sulfonamide at the piperidine nitrogen introduces a key functional group found in many biologically active molecules. This is typically achieved by reacting this compound with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a tertiary amine base like triethylamine (TEA) in an inert solvent such as dichloromethane (DCM). cbijournal.comchemrxiv.orgsci-hub.seingentaconnect.comresearchgate.netnih.gov The base is crucial for scavenging the HCl generated during the reaction, driving it to completion. The resulting N-sulfonyl-4-propylpiperidine derivatives are stable compounds. libretexts.org

Table 3: Sulfonamide Formation with this compound

| Sulfonylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Aryl Sulfonyl Chloride (Ar-SO₂Cl) | Triethylamine (TEA) | Dichloromethane (DCM) | N-Aryl-SO₂-4-propylpiperidine |

N-Alkylation and N-Acylation Reactions

Synthesis of Complex this compound Conjugates and Fused Systems

The construction of intricate molecular frameworks containing the this compound moiety is essential for exploring new chemical space in drug discovery. This section details the synthesis of di-piperidine conjugates and complex fused systems like spiro- and condensed piperidines.

Di-piperidine Conjugates

Di-piperidine structures, where two piperidine rings are linked together, are of significant interest due to their presence in various biologically active compounds. The synthesis of such conjugates where one of the rings is a this compound can be achieved through several strategic approaches. A common method involves the coupling of a suitably functionalized this compound with another piperidine unit.

One notable example is the synthesis of derivatives based on the 4,4'-trimethylenedipiperidine (also known as 1,3-bis(4-piperidyl)propane) scaffold. sigmaaldrich.com Although not containing a propyl group at the 4-position, the synthetic strategies are directly applicable. For instance, the reaction of two piperidine units can be facilitated by a linking agent. A general approach could involve the alkylation of a this compound derivative with a dihaloalkane, or reductive amination of a piperidone with an amino-functionalized piperidine.

A more specific example from the literature, which can be adapted for this compound, is the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives. nih.govresearchgate.net In this multi-step synthesis, a key intermediate, 4-(3-(piperidin-4-yl)propyl)piperidine, is first prepared. This di-piperidine core is then further functionalized. To incorporate a this compound moiety, one could envision starting with a 4-propyl-4-cyanopiperidine, which can be converted to a 4-(aminomethyl)-4-propylpiperidine. This amine can then be coupled with a suitably activated second piperidine ring.

The synthesis of such conjugates often involves protection-deprotection strategies to ensure selective reactions at the desired positions. For example, one of the piperidine nitrogens might be protected with a Boc group, which can be removed later in the synthetic sequence.

Table 1: Synthesis of Di-piperidine Conjugate Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Substituted Benzophenones | Sodium borohydride | Substituted Benzhydrols | ~90 | researchgate.net |

| Substituted Benzhydrols | Thionyl chloride | Substituted Benzhydryl chlorides | - | researchgate.net |

| Substituted Benzhydryl chlorides, mono-Boc-protected 4-(3-(piperidin-4-yl)propyl)piperidine | Anhydrous K₂CO₃, DMF | N-Boc-1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | - | researchgate.net |

| N-Boc protected derivatives | Methanolic HCl | 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | - | researchgate.net |

| 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine | Substituted sulfonyl chlorides, Et₃N, CH₂Cl₂ | 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | - | nih.govresearchgate.net |

Spiro-piperidines and Condensed Piperidines

Spiro-piperidines, characterized by a common carbon atom shared by the piperidine ring and another ring system, represent a class of three-dimensionally complex molecules with significant therapeutic potential. bepls.com The synthesis of spiro-piperidines incorporating a this compound unit can be approached by forming the spirocyclic junction through various cyclization strategies.

General methods for spiropiperidine synthesis often involve intramolecular reactions on a pre-formed piperidine or the construction of the piperidine ring onto an existing carbocyclic or heterocyclic scaffold. whiterose.ac.uk For a this compound-containing spirocycle, one could start with a 4-propyl-4-substituted piperidine where the substituent is capable of undergoing a ring-closing reaction.

For example, the synthesis of spiro[isoquinoline-4,4'-piperidine] derivatives has been reported. nih.gov A key step in this synthesis is a Pictet-Spengler-type cyclization. To adapt this for a this compound derivative, one could start with a 4-propyl-4-(2-aminoethyl)piperidine and react it with a suitable carbonyl compound to form the spirocyclic isoquinoline (B145761) ring.

Another approach is the synthesis of spiro-hydantoins. For instance, (4',5'-diaza-9'-fluorene)-spiro-5-hydantoin was synthesized from 4,5-diazafluoren-9-one. uni-plovdiv.bg A similar strategy could be employed starting with a 4-propyl-4-piperidone, which could be converted into a spiro-hydantoin or other spirocyclic systems via condensation reactions.

The following table summarizes a general synthetic route to a spiro-isoquinolino piperidine derivative, which could be adapted for a this compound analogue.

Table 2: Synthesis of a Spiro-Isoquinolino Piperidine Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 1 | Compound 6 | Trifluoromethane sulfonic acid, 130 °C | 3-Benzyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine (7) | 58 | nih.gov |

| 2 | Compound 7 | Boc anhydride, triethylamine, 10% Pd/C, H₂ (40 psi) | 3-tert-butyloxycarbonyl-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine (8) | - | nih.gov |

| 3 | Compound 8 | Dioxane-HCl | 3-(3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4']-piperidine hydrochloride (9) | 74.4 | nih.gov |

Asymmetric Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral this compound derivatives is of paramount importance, as the stereochemistry of these compounds often dictates their biological activity. Several strategies have been successfully employed, including the use of chiral auxiliaries, catalytic asymmetric hydrogenation, and enzymatic resolutions.

A prominent example of a chiral piperidine with a propyl group is the natural alkaloid (R)-(-)-coniine, which is a 2-propylpiperidine (B147437). wikipedia.org The synthetic methodologies developed for coniine can be conceptually applied to the synthesis of chiral this compound derivatives.

One powerful approach is the asymmetric hydrogenation of a corresponding pyridine precursor. For instance, the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts has been shown to be effective for producing chiral 2-propylpiperidine with high enantiomeric excess. nih.gov This method could be adapted for the synthesis of chiral this compound by starting with a 4-propylpyridine derivative.

Another strategy involves the use of chiral auxiliaries. For example, a chiral SAMP hydrazone can be alkylated and then subjected to ring-closing metathesis to form a cyclic enehydrazide, which can then be converted to the desired chiral piperidin-2-one. This has been demonstrated in the synthesis of (S)-(+)-coniine. researchgate.net A similar sequence starting with a different set of precursors could potentially yield chiral this compound derivatives.

Biocatalytic methods also offer a green and highly selective route to chiral piperidines. Transaminases can be used for the asymmetric synthesis of piperidines with multiple stereocenters from achiral diketoester precursors. researchgate.net

The following table details the results of an iridium-catalyzed asymmetric hydrogenation for the synthesis of various chiral 2-alkylpiperidines, including 2-propylpiperidine, which serves as a model for the synthesis of chiral this compound.

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts

| Substrate (1) | Product (2) | Yield (%) | Enantiomeric Ratio (er) | Reference |

| N-Benzyl-2-methylpyridinium salt (1i) | N-Benzyl-2-methylpiperidine (2i) | - | 82:18 | nih.gov |

| N-Benzyl-2-propylpyridinium salt (1j) | N-Benzyl-2-propylpiperidine (2j) | - | 88:12 | nih.gov |

| N-Benzyl-2-isopropylpyridinium salt (1k) | N-Benzyl-2-isopropylpiperidine (2k) | - | 91:9 | nih.gov |

| N-Benzyl-2-cyclopropylpyridinium salt (1l) | N-Benzyl-2-cyclopropylpiperidine (2l) | - | 92:8 | nih.gov |

A facile method for synthesizing enantiomerically pure piperidine alkaloids like (R)-(-)-coniine has also been achieved through the diastereoselective reaction of a 1,3-oxazolidine with Grignard reagents, offering another potential route to chiral this compound derivatives. clockss.org

Mechanistic Organic Chemistry of 4 Propylpiperidine Reactions

Reaction Pathway Elucidation through Kinetic and Spectroscopic Analysis

Kinetic and spectroscopic analyses are powerful tools for elucidating the pathways of chemical reactions. These methods provide insights into reaction rates, the influence of reactant concentrations, and the detection of transient species.

A study on the reaction of methyl β-methylthio-α-nitrocinnamate with piperidine (B6355638) in a DMSO/water mixture revealed the presence of two distinct kinetic processes when monitored at the substrate's maximum absorbance wavelength. nih.gov However, only one process was observed at the product's maximum absorbance. This suggests the formation and accumulation of an intermediate species during the reaction. nih.gov The slower of the two processes observed at the substrate's wavelength corresponded to the rate of product formation. In contrast, similar reactions with morpholine (B109124) at a lower pH and with hydroxide (B78521) ions did not show evidence of a detectable intermediate, highlighting the specific conditions that allow for its accumulation. nih.gov

Control experiments and spectroscopic analysis, such as 1H NMR, are also used to understand the stereoselectivity of cyclization reactions. For instance, in an acid-mediated 6-endo-trig cyclization to form 4-oxopiperidines, it was found that the 2,6-trans isomer is the initial kinetic product. rsc.org Over time, this less stable isomer epimerizes to the more stable 2,6-cis isomer, likely through a retro-conjugate addition reaction. rsc.org

Table 1: Kinetic and Spectroscopic Data for Piperidine Reactions

| Reaction | Analytical Technique(s) | Key Findings | Reference |

| Methyl β-methylthio-α-nitrocinnamate with piperidine | UV-Vis Spectroscopy, Kinetic Analysis | Accumulation of a reaction intermediate. | nih.gov |

| Hofmann–Löffler–Freytag (HLF) reaction | NMR, LFP, EPR | Identification of radical intermediates and determination of rearrangement kinetics. | irb.hr |

| Acid-mediated 6-endo-trig cyclization | 1H NMR Spectroscopy | The 2,6-trans isomer is the kinetic product, which converts to the more stable 2,6-cis isomer over time. | rsc.org |

Catalytic Mechanisms in Piperidine Synthesis and Functionalization

Catalysis plays a pivotal role in the synthesis and functionalization of piperidine derivatives, offering efficient and selective routes to these important compounds. Both transition metal catalysts and organocatalysts are extensively used.

Role of Transition Metal Catalysts

Transition metals are widely employed in the synthesis of piperidines, particularly through the hydrogenation of pyridine (B92270) precursors. nih.gov Metals such as ruthenium, cobalt, iridium, rhodium, and palladium are effective for this transformation. nih.gov For instance, palladium-catalyzed hydrogenation of bromopyridine derivatives can be influenced by additives like hydrochloric acid or triethylamine (B128534). nih.gov

N-arylation of piperidines, a crucial transformation in medicinal chemistry, is often achieved through transition metal-catalyzed coupling reactions like the Buchwald-Hartwig amination. tandfonline.com Palladium catalysts, in combination with specific ligands, are commonly used for this purpose. tandfonline.com Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of piperidine derivatives, avoiding the use of metals. rsc.orgrsc.org Proline and its derivatives are common organocatalysts. For example, a proline-catalyzed sequential α-aminoxylation/α-amination reaction, followed by a Horner-Wadsworth-Emmons (HWE) olefination, has been used to synthesize substituted piperidine alkaloids with high enantio- and diastereomeric excess. rsc.orgrsc.org

Organocatalysts can also mediate domino reactions to construct complex piperidine rings in a single step. An O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process to form polysubstituted piperidines with up to four contiguous stereocenters with excellent enantioselectivity. acs.org

Table 2: Catalytic Systems for Piperidine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Product | Reference |

| Transition Metal | Palladium with ligands | N-arylation | N-arylpiperidines | tandfonline.com |

| Transition Metal | Gold(I) complex | Oxidative amination of alkenes | Substituted piperidines | nih.gov |

| Organocatalyst | Proline | Sequential α-aminoxylation/α-amination | Substituted piperidine alkaloids | rsc.orgrsc.org |

| Organocatalyst | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Polysubstituted piperidines | acs.org |

Radical-Based Functionalization Mechanisms

Radical reactions offer unique pathways for the functionalization of piperidines, often complementing ionic reaction pathways. The Hofmann–Löffler–Freytag (HLF) reaction is a classic example of a radical-mediated process for synthesizing pyrrolidines and can be adapted for piperidine synthesis. irb.hracs.org The mechanism involves the formation of an N-centered radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) to a carbon atom, followed by a halogen atom transfer (XAT) to form a halogenated intermediate that cyclizes. acs.orgpharma.hr

Modern approaches to radical functionalization often employ photoredox catalysis. recercat.cat For instance, pyridinium (B92312) ions can be reduced to pyridinyl radicals via single-electron transfer (SET). These radicals can then couple with other radical species, such as allylic radicals, to form functionalized pyridines. recercat.cat This method offers distinct regioselectivity compared to classical Minisci-type reactions. recercat.cat

Investigation of Intermediate Species

The direct observation and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. In the study of the Hofmann–Löffler–Freytag reaction, various radical intermediates have been detected using techniques like laser flash photolysis (LFP) and electron paramagnetic resonance (EPR) with spin trapping agents. irb.hracs.org These experiments have confirmed the presence of aminyl radicals and subsequent carbon-centered radicals formed through intramolecular hydrogen atom transfer. acs.org

In some nucleophilic vinylic substitution reactions involving piperidine, the accumulation of a tetrahedral intermediate has been spectroscopically and kinetically verified. nih.gov The stability and observability of such intermediates depend on the specific reactants and reaction conditions. nih.gov Computational studies, often using density functional theory (DFT), are also employed to calculate the energies and structures of proposed intermediates and transition states, providing theoretical support for experimental observations. irb.hr

Influence of Ligand Design on Reaction Outcomes

In transition metal-catalyzed reactions, the design of the ligand coordinated to the metal center is critical in controlling the reaction's outcome, including its rate, selectivity, and efficiency. numberanalytics.comnumberanalytics.com Ligands influence the steric and electronic properties of the metal catalyst. numberanalytics.commdpi.com

For example, in the N-arylation of piperidine, different ligands can be employed to enhance the catalytic activity of palladium or copper catalysts. tandfonline.com The choice of ligand can affect the rate of reductive elimination and oxidative addition steps in the catalytic cycle.

In the context of stereoselective transformations, chiral ligands are used to induce enantioselectivity. The development of novel ligands, such as new pyridine-oxazoline ligands for palladium-catalyzed amination, can lead to previously unknown enantioselective reactions. nih.gov The steric bulk and electronic nature of the ligand can create a chiral environment around the metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Propylpiperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. For 4-propylpiperidine derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment.

¹H NMR and ¹³C NMR

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the workhorses of structural elucidation. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a fingerprint of its position within the molecule.

In the ¹H NMR spectrum of the parent this compound, the protons on the carbon adjacent to the nitrogen atom (C2 and C6) are deshielded and typically appear downfield compared to other ring protons. openstax.org The protons of the propyl group exhibit characteristic splitting patterns and chemical shifts corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. The N-H proton of the piperidine (B6355638) ring often appears as a broad signal, and its chemical shift can be concentration and solvent-dependent. openstax.org

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. Carbons directly bonded to the electronegative nitrogen atom (C2 and C6) in the piperidine ring are deshielded and resonate at a lower field (higher ppm value) than the other ring carbons. openstax.org The chemical shifts of the propyl group carbons also provide clear evidence for its presence and attachment point. For instance, in N-methyl-4-piperidones, the N-CH₃ carbon appears around δ 41.6 ppm. scielo.org.bo

A detailed study on 4-(1-pyrrolidinyl)piperidine, a related derivative, demonstrated the sensitivity of chemical shifts to conformational changes, with distinct values observed for equatorial and axial conformers. ajol.inforesearchgate.net This highlights the power of NMR in conformational analysis.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine H2, H6 (axial & equatorial) | 2.5 - 3.1 | 45 - 50 |

| Piperidine H3, H5 (axial & equatorial) | 1.4 - 1.9 | 25 - 35 |

| Piperidine H4 | 1.1 - 1.6 | 30 - 40 |

| Propyl -CH₂- (attached to ring) | 1.2 - 1.5 | 35 - 40 |

| Propyl -CH₂- (middle) | 1.2 - 1.4 | 19 - 25 |

| Propyl -CH₃ | 0.8 - 1.0 | 13 - 15 |

| Piperidine N-H | 1.0 - 3.0 (often broad) | N/A |

Note: These are approximate ranges and can vary based on substitution, solvent, and conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound derivatives, electron ionization (EI) and electrospray ionization (ESI) are common methods.

The mass spectrum of the parent this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (127.23 g/mol ). nist.gov Under electron ionization, the molecule undergoes fragmentation, producing a series of characteristic ions. A prominent fragment often results from the loss of the propyl group, leading to a peak at m/z 84, which corresponds to the piperidine ring radical cation. chemicalbook.com Cleavage within the piperidine ring itself is also observed.

In more complex derivatives, such as those found in fentanyl-related compounds with a 4-substituted piperidine ring, the fragmentation pathways can be intricate. wvu.edu The presence of a substituent at the 4-position influences the fragmentation, often leading to the loss of the N-phenylpropanamide moiety or cleavage related to the 4-substituent itself. wvu.edu Studies on various piperidine derivatives have shown that the fragmentation patterns are highly dependent on the nature and position of substituents, providing valuable structural clues. caymanchem.comraco.cat For example, in a series of 4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the chemical structures were confirmed in part by mass spectral analysis. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum will display characteristic absorptions for the different types of bonds present:

N-H Stretch: As a secondary amine, this compound exhibits a single, relatively weak N-H stretching absorption in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. openstax.orgorgchemboulder.com

C-H Stretch: Strong absorptions corresponding to the stretching of C-H bonds in the alkyl (propyl) and cycloalkyl (piperidine) groups are observed just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration for aliphatic amines like this compound typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.commsu.edu

N-H Bend: A broad N-H wagging absorption may be visible in the 910-665 cm⁻¹ region. orgchemboulder.com

In derivatives where the piperidine nitrogen is part of an amide or other functional group, the IR spectrum will change accordingly. For example, the presence of a carbonyl group (C=O) in an amide derivative would introduce a very strong absorption band in the 1680-1630 cm⁻¹ region. Data from the NIST WebBook for 1-(2,4-dinitrophenyl)-4-propylpiperidine (B1331186) confirms the complexity introduced by substitution. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak to Medium |

| C-H (Alkyl/Aliphatic) | Stretch | 2960 - 2850 | Strong |

| N-H | Bend (Wag) | 910 - 665 | Broad, Strong |

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

When this compound or its derivatives are chiral, meaning they are non-superimposable on their mirror image, chiroptical techniques become essential for determining their absolute configuration (the actual 3D arrangement of atoms).

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nsf.govnih.gov This technique is particularly useful for assigning the absolute configuration of chiral compounds that possess a suitable chromophore (a light-absorbing group). springermedizin.de

For a derivative of this compound to be analyzed by ECD, it typically needs to contain a chromophore, such as an aromatic ring or a carbonyl group, attached to the chiral center or in its vicinity. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), serves as a unique fingerprint of the molecule's absolute stereochemistry.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govhindsinstruments.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com The resulting VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for a specific enantiomer. nih.gov For complex molecules like substituted piperidines, VCD, in conjunction with quantum chemical calculations, has become an indispensable tool for stereochemical assignment. researchgate.netnih.gov

Research on piperidine derivatives has demonstrated the utility of VCD in resolving complex stereochemical challenges. For instance, in the synthesis of the fire ant alkaloids (±)-solenopsin A (a trans-2,6-disubstituted piperidine) and (±)-isosolenopsin A (a cis-2,6-disubstituted piperidine), VCD spectroscopy was crucial for determining the absolute configuration of the separated enantiomers. acs.orgnih.govresearchgate.net By comparing the experimental VCD spectra with those predicted by density functional theory (DFT) calculations, the absolute stereochemistry of the chiral centers could be unambiguously assigned.

Similarly, a study on the precursors of the pharmaceuticals paroxetine (B1678475) and femoxetine, which are (3S,4R)- and (3R,4S)-4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine respectively, showcased the sensitivity of VCD to the geometry of the piperidine ring. researchgate.netnih.govcas.cz The VCD spectra could clearly distinguish between the diastereomers and provided insights into their conformational preferences in solution. nih.govcas.cz The study also highlighted how VCD can detect subtle variations due to intermolecular aggregation. nih.govcas.cz

A chemo-enzymatic strategy for synthesizing stereoenriched 3- and 3,4-disubstituted piperidines also relied on VCD for the verification of the absolute configuration of the products. acs.orgresearchgate.net The comparison of the experimental VCD spectra with DFT-calculated spectra for a specific configuration provided a high level of confidence in the stereochemical assignment. acs.org The consistency of the VCD spectra across a series of related chiral piperidines underscored the reliability of this technique for this class of compounds. acs.org

The table below summarizes representative VCD data for a substituted piperidine derivative, illustrating the characteristic spectral features.

| Frequency (cm⁻¹) | ΔA (x 10⁻⁴) | Vibrational Assignment |

| 2975 | +1.5 | C-H stretching |

| 2850 | -0.8 | C-H stretching |

| 1450 | +2.2 | CH₂ scissoring |

| 1380 | -1.1 | C-H bending |

| 1100 | +3.5 | C-N stretching |

This table is illustrative and compiled from typical VCD data for chiral piperidine derivatives. The exact frequencies and intensities are highly specific to the individual molecule and its conformation.

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule, thereby establishing its absolute structure. For derivatives of this compound, XRD analysis would reveal the conformation of the piperidine ring (typically a chair conformation), the orientation of the propyl group, and the geometry of any other substituents.

In another study, the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl was determined. acs.org The analysis showed that both piperidine rings in the molecule adopt a chair conformation, with the nitrogen lone pairs oriented away from the central biphenyl (B1667301) moiety. acs.org This demonstrates the preference for the chair conformation in the solid state even in complex piperidine derivatives.

The table below presents typical crystallographic data that would be obtained from an XRD study of a this compound derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| Piperidine Ring Conformation | Chair |

This table is a representative example based on crystallographic data for substituted piperidine derivatives. Actual values will vary for specific compounds.

Conformational Analysis and Stereochemistry of 4 Propylpiperidine Systems

Dynamic Conformational Preferences of the Piperidine (B6355638) Ring

The piperidine ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. orgosolver.com This is the most stable arrangement for six-membered saturated rings. orgosolver.com However, the ring is flexible and can interconvert between two chair forms via a process known as ring inversion. During this inversion, the ring passes through higher-energy intermediate conformations, including twist-boat and boat forms. ias.ac.in While the chair conformation is the lowest in energy, certain substitutions or the presence of specific functional groups can, in some cases, lead to a greater contribution from these non-chair forms. ias.ac.inosti.gov For simple alkyl-substituted piperidines like 4-propylpiperidine, the energy barrier to ring inversion is low, and the equilibrium heavily favors the chair conformers. nih.gov

Influence of Propyl Substitution on Ring Conformation

The presence of a propyl group at the C-4 position significantly influences the conformational equilibrium of the piperidine ring. In the chair conformation, the propyl group can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Due to steric hindrance, substituents on a six-membered ring preferentially occupy the more spacious equatorial position. orgosolver.com An axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on C-2 and C-6. For a propyl group, these steric clashes would significantly destabilize the conformer where it is in the axial position. Therefore, the conformational equilibrium for this compound strongly favors the chair form where the propyl group is in the equatorial position. This preference is consistent with studies on other 4-alkylpiperidines. nih.gov While direct crystallographic data for simple this compound is not prevalent, studies on more complex molecules containing this moiety confirm the piperidine ring adopts a chair conformation. researchgate.net

The energetic preference for the equatorial position can be quantified by the conformational free energy, or A-value, which represents the energy difference between the axial and equatorial conformers.

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

Table 1. Conformational A-values for selected alkyl groups on a cyclohexane (B81311) ring, which serve as a close approximation for a piperidine ring. The value for a propyl group is expected to be similar to that of an ethyl group.

Stereochemical Outcomes of Synthetic Pathways

The synthesis of this compound can lead to different stereochemical outcomes depending on the chosen pathway. Synthetic routes starting from a pre-existing piperidine or pyridine (B92270) ring are common. For instance, the alkylation of a 4-halopyridine followed by catalytic hydrogenation would yield this compound. If the starting materials are achiral and no chiral catalysts or auxiliaries are used, the product will be a racemic mixture.

Stereoselective synthesis is crucial when specific stereoisomers are desired. researchgate.net Many modern synthetic methods allow for a high degree of stereocontrol. researchgate.netnih.gov These can include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other. ontosight.ai

Substrate-Controlled Diastereoselection: As seen in methods like the Prins cyclization or carbonyl ene reactions, the existing stereocenters in a substrate can direct the formation of new stereocenters. rsc.org

For a molecule like this compound, which itself is achiral, stereochemistry becomes relevant if other substituents are introduced onto the ring. For example, the synthesis of a 2,4-disubstituted piperidine would result in cis and trans diastereomers, whose relative formation can be controlled by the reaction conditions. rsc.orgnih.gov

Conformational Isomerism and Energy Landscapes

The different spatial arrangements of this compound are known as conformational isomers or conformers. orgosolver.com These isomers can be visualized on an energy landscape, a theoretical surface that maps the potential energy of the molecule as a function of its atomic coordinates. nih.govnih.gov

The energy landscape of this compound is characterized by several energy minima, corresponding to stable or metastable conformers. biorxiv.org

Global Minimum: The chair conformation with the propyl group in the equatorial position (chair-equatorial) is the most stable conformer and represents the global energy minimum.

Local Minimum: The chair conformation with the propyl group in the axial position (chair-axial) is significantly higher in energy due to steric strain and represents a local minimum. nih.gov

Transition States: The boat and twist-boat conformations are higher-energy transition states that lie along the pathway of ring inversion between the two chair forms.

The relative energies of these conformers determine their population at equilibrium. The energy difference between the chair-equatorial and chair-axial forms for a 4-alkyl substituent is typically around 1.7-2.2 kcal/mol, meaning the equatorial conformer is overwhelmingly predominant at room temperature. nih.gov Molecular mechanics calculations can be used to quantitatively predict the conformer energies and model the energy landscape. nih.gov

| Conformer of this compound | Relative Energy (Approx.) | Key Feature |

|---|---|---|

| Chair (Equatorial-Propyl) | 0 kcal/mol (Baseline) | Most stable; minimal steric strain. |

| Chair (Axial-Propyl) | ~1.8 kcal/mol | Less stable; 1,3-diaxial steric interactions. |

| Twist-Boat | Higher | Intermediate in ring-flip; avoids flagpole interactions. |

| Boat | Highest | Transition state; significant torsional and steric strain. |

Table 2. An illustrative hierarchy of conformational isomer stability for this compound, based on general principles of conformational analysis.

Solvent Effects on Conformational Stability

The surrounding solvent can influence the conformational equilibrium of a molecule. frontiersin.org For this compound, the solvent effect on the chair-chair equilibrium is expected to be modest because the propyl group is non-polar. However, solvent polarity can play a major role in the stability of conformers, especially for piperidine derivatives with polar substituents. researchgate.netresearchgate.net

The mechanisms by which solvents exert their influence include:

Dielectric Constant: High-polarity solvents can stabilize conformers with larger dipole moments. nih.gov

Specific Solute-Solvent Interactions: Hydrogen bonding between the piperidine's N-H group and a protic solvent can alter the conformational landscape. rsc.org

Solvation Shells: The organization of solvent molecules around the solute can sterically or electrostatically favor one conformation over another. frontiersin.org

Studies on fluorinated piperidines have shown that solvent polarity can dramatically shift the equilibrium, sometimes even favoring an axial conformer that would be less stable in the gas phase. researchgate.netresearchgate.net While the effect would be less pronounced for the non-polar propyl group, changing from a non-polar solvent (like hexane) to a polar, protic solvent (like water or ethanol) could subtly shift the conformational populations by altering the solvation of the piperidine nitrogen and its lone pair.

Computational Chemistry and in Silico Studies of 4 Propylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic properties. These methods are foundational for understanding molecular stability and reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance between computational cost and accuracy. researchgate.net It is widely used to study piperidine (B6355638) derivatives to understand their structural and electronic characteristics. researchgate.netbenthamdirect.com DFT calculations model the electron correlation effects by using functionals of the electron density, making it feasible to study medium-sized molecules like 4-propylpiperidine with high accuracy. researchgate.net

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. faccts.descm.com For this compound, the piperidine ring is expected to adopt a stable chair conformation. The propyl substituent at the C4 position can exist in either an axial or an equatorial position.

Computational studies on similar substituted piperidines consistently show that the equatorial conformer is significantly more stable than the axial conformer due to the minimization of steric hindrance. A DFT geometry optimization, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would precisely calculate the bond lengths, bond angles, and dihedral angles for both conformers. benthamdirect.com The energy difference between the equatorial and axial forms can also be determined, confirming the thermodynamic preference for the equatorial isomer.

Table 1: Representative Optimized Geometrical Parameters for Equatorial this compound (Illustrative) This table presents illustrative data typical for a DFT/B3LYP/6-31G(d,p) calculation. Actual values would be subject to the specific level of theory and basis set used.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C-N | 1.47 |

| C-C (ring) | 1.54 | |

| C-C (propyl) | 1.53 | |

| N-H | 1.01 | |

| C-H | 1.09 | |

| Bond Angles | C-N-C | 111.5 |

| N-C-C | 110.8 | |

| C-C-C (ring) | 111.2 | |

| Dihedral Angle | C1-C2-C3-C4 | -55.8 |

DFT calculations are a powerful tool for predicting various types of molecular spectra, which can then be compared with experimental data for structural verification. mdpi.com

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can be performed on the optimized geometry of this compound to predict its IR spectrum. By calculating the harmonic frequencies, one can assign the observed experimental absorption bands to specific vibrational modes of the molecule, such as N-H stretching, C-H stretching of the alkyl chain and the ring, and CH₂ scissoring and rocking motions. mdpi.comsamipubco.com Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Equatorial this compound (Illustrative) This table presents illustrative data. Frequencies are typically scaled to improve agreement with experimental data.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3350 | ν(N-H) | N-H stretch |

| 2955 | νas(CH₃) | Asymmetric CH₃ stretch |

| 2925 | νas(CH₂) | Asymmetric CH₂ stretch |

| 2850 | νs(CH₂) | Symmetric CH₂ stretch |

| 1460 | δ(CH₂) | CH₂ scissoring |

| 1380 | δ(CH₃) | CH₃ umbrella mode |

| 1250 | τ(CH₂) | CH₂ twisting |

| 1100 | ν(C-C) | C-C stretch (propyl) |

UV-Vis, ECD, and VCD Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra like UV-Vis. researchgate.net However, for a saturated molecule like this compound, the electronic transitions occur at very high energies, typically in the far-UV region, and are of limited utility for routine characterization.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to study chiral molecules. faccts.dejascoinc.com Since this compound itself is achiral, it does not exhibit VCD or ECD signals. However, if a chiral center were introduced into the molecule, these computational techniques would be invaluable for determining its absolute configuration by comparing the simulated spectra of the enantiomers with the experimental spectrum. mdpi.com

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. openaccesspub.org

For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the nitrogen atom. The LUMO is typically distributed over the antibonding σ* orbitals of the C-H and C-C bonds. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. physchemres.org A large HOMO-LUMO gap implies high stability and low reactivity. DFT calculations provide quantitative values for these orbital energies. nih.govresearchgate.net

Table 3: Representative FMO Properties for this compound (Illustrative) Calculated using DFT at the B3LYP/6-311++G(d,p) level. Values are illustrative.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.50 |

| E_LUMO | 1.85 |

| Energy Gap (ΔE) | 8.35 |

While DFT is widely used, other quantum mechanical methods also play a role in computational studies.

Ab Initio Methods: The term ab initio means "from first principles," indicating that these calculations are based directly on the laws of quantum mechanics without using experimental data for parameterization. dtic.mil Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. HF theory is a foundational method but neglects electron correlation, making it less accurate for many applications. Post-Hartree-Fock methods like MP2 and CCSD(T) systematically improve upon HF by including correlation effects, offering higher accuracy but at a significantly greater computational expense. In studies of related molecules like 4-piperidone (B1582916), HF calculations have been used alongside DFT to provide a comparative analysis of the results. researchgate.net

Semi-Empirical Methods: These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org This parameterization makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput computational screening. gaussian.comwikipedia.org However, their accuracy is limited to molecules that are similar to those used in the parameterization dataset. uni-muenchen.de

Density Functional Theory (DFT) Applications

Spectral Simulations (e.g., IR, UV-Vis, ECD, VCD)

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum chemical calculations focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape and thermodynamic properties. lbl.gov

For this compound, MD simulations can be used to explore its conformational flexibility. researchgate.net This includes the dynamics of the piperidine ring, such as the chair-to-boat interconversion, and the rotational freedom of the propyl side chain. By simulating the molecule in an explicit solvent like water, one can observe how interactions with the solvent influence its conformational preferences. nih.gov

Key analyses from MD trajectories include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. researchgate.net

Conformational Analysis: To identify the most populated conformations (e.g., equatorial vs. axial propyl group) and calculate the free energy differences between them. mdpi.com

Energy Barriers: To study the transition pathways and energy barriers between different conformers, providing insight into the kinetics of conformational change. rsc.org

MD simulations are particularly powerful for understanding how a molecule like this compound might interact with a biological target, as they can reveal the dynamic process of binding and the key intermolecular interactions involved. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| 1-Cyclopropylpiperazine |

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com This method is instrumental in structure-based drug design, helping to clarify the conformational changes and interactions between a ligand, such as a this compound derivative, and its target protein. dergipark.org.tr

Binding Affinities and Binding Modes

Docking studies are crucial for determining the binding affinity and mode of interaction between a ligand and its receptor. For derivatives containing the piperidine moiety, these studies have elucidated how they fit into the binding pockets of various receptors. For instance, research on piperidine-based ligands targeting aminergic G protein-coupled receptors (GPCRs) shows that the protonatable nitrogen atom of the piperidine ring often forms a key electrostatic interaction with a conserved aspartate residue (Asp 3.32) in the receptor. researchgate.net This interaction serves as a primary anchor for the ligand. researchgate.net

In studies of dual-target ligands, such as those for histamine (B1213489) H3 and sigma-1 (σ1) receptors, the binding modes of 4-pyridylpiperidine derivatives have been analyzed. These analyses reveal that the 4-pyridylpiperidine fragment establishes a consistent binding orientation within the σ1 receptor. nih.gov Similarly, docking of N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) into dopamine (B1211576) and serotonin (B10506) receptors identified the highest-scored poses, indicating the most stable binding conformations. nih.gov

The binding affinity, often expressed as a dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the interaction. For example, studies on 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine, a non-imidazole histamine H3 receptor antagonist, determined its binding to bovine serum albumin (BSA). The data indicated a single class of binding sites with a dissociation constant (Kd) of 49.20 µM, suggesting moderate binding affinity. ptfarm.pl Such studies are vital as only the unbound fraction of a drug is typically available for distribution and pharmacological effect. ptfarm.plresearchgate.net

| Compound | Target | Affinity Metric | Value | Reference |

|---|---|---|---|---|

| 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine (DL76) | Bovine Serum Albumin (BSA) | Kd | 49.20 µM | ptfarm.pl |

| 1-[3-(4-tert-butyl-phenoxy)propyl]piperidine (DL76) | Human Histamine H3 Receptor | Ki | 22 ± 3 nM | ptfarm.pl |

| Piperidine Derivative 12 | Sigma-1 Receptor (σ1R) | Ki | 4.5 nM | nih.gov |

| Piperidine Derivative 12 | Histamine H3 Receptor (hH3R) | Ki | 7.7 nM | nih.gov |

Identification of Key Interacting Residues

A primary goal of docking studies is to identify the specific amino acid residues within a receptor's binding site that interact with the ligand. plos.org These interactions, which can include hydrogen bonds, salt bridges, hydrophobic interactions, and π–π stacking, are critical for stabilizing the ligand-receptor complex. nih.govresearchgate.net

For example, in the docking of D2AAK4 with the dopamine D1 receptor, the ligand's 2-oxo-2,3-dihydro-1H-benzimidazolyl group was found to form hydrogen bonds with the side chains of Lys 2.60 and Asp 7.35. nih.gov With the dopamine D3 receptor, the same group forms a hydrogen bond with the main chain of Cys 181, while the ligand's 2-hydroxyphenyl group engages in π–π stacking interactions with Phe 6.52 and His 6.55. nih.gov In another study, molecular dynamics simulations of a piperidine-4-carboxamide derivative at the σ1 receptor revealed stable salt bridge and H-bond interactions with residues D126 and T151, respectively. researchgate.net

The table below summarizes key interactions identified for piperidine derivatives with various receptors.

| Ligand Derivative | Receptor | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| D2AAK4 | Dopamine D1 Receptor | Lys 2.60, Asp 7.35 | Hydrogen Bond | nih.gov |

| D2AAK4 | Dopamine D3 Receptor | Cys 181 | Hydrogen Bond | nih.gov |

| D2AAK4 | Dopamine D3 Receptor | Phe 6.52, His 6.55 | π–π Stacking | nih.gov |

| (S)-11 (piperidine-4-carboxamide) | Sigma-1 Receptor | D126 | Salt Bridge | researchgate.net |

| (S)-11 (piperidine-4-carboxamide) | Sigma-1 Receptor | T151 | Hydrogen Bond | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org This computational tool is widely used in drug discovery to predict the activity of new chemical entities and to understand how structural modifications affect efficacy. wikipedia.orgjocpr.com

Development of Predictive Models for Biological Activity

QSAR modeling involves building mathematical models that correlate a compound's structural or physicochemical properties (descriptors) with its biological effects. jocpr.com These predictive models are essential for prioritizing compounds for synthesis and testing, thus streamlining the drug discovery process. jocpr.comnih.gov

For instance, a QSAR analysis was performed on piperine (B192125) analogs, which contain a piperidine ring, to predict their inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov Using a genetic function approximation method, a statistically significant model was generated with a high correlation coefficient (r² = 0.962), indicating strong predictive power. nih.gov The reliability of such models is confirmed through rigorous validation techniques, including cross-validation and the use of external test sets. nih.govscholars.direct In another study on thiazolidine-4-one derivatives, a robust QSAR model was developed to predict antitubercular activity, achieving a high correlation (R² of 0.9092) and demonstrating good predictive capability. nih.gov

Molecular Descriptors and Their Correlation with Activity